Cas no 6339-26-0 (4-Tosylmorpholine)

4-Tosylmorpholine 化学的及び物理的性質
名前と識別子
-
- Morpholine,4-[(4-methylphenyl)sulfonyl]-
- 4-(4-methylphenyl)sulfonylmorpholine
- 4-Tosylmorpholine
- 4-((4-Methylphenyl)sulphonyl)morpholine
- 4-(p-Tolylsulfonyl)morpholine
- 4-(Toluene-4-sulfonyl)-morpholine
- 4-[(4-Methylphenyl)sulfonyl]morpholine
- EINECS 228-731-2
- morpholine p-toluenesulfonamide
- Morpholine,4-(p-tolylsulfonyl)
- N-(4-methylbenzenesulfonyl)morpholine
- N-(methylbenzenesulfonyl) morpholine
- N-(p-Toluenesulfonyl)morpholine
- N-(p-tolylsulfonyl)morpholine
- N-tosyl morpholine
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-
- CBDivE_003744
- STL089650
- 4-[(4-Methylphenyl)sulfonyl]morpholine #
- AS-64189
- MFCD00196072
- HMS1607K16
- Oprea1_757999
- 4-(4-methylbenzenesulfonyl)morpholine
- AE-848/00888033
- tosylmorpholine
- W11725
- 6339-26-0
- NSC12118
- CS-0036083
- 4-27-00-00616 (Beilstein Handbook Reference)
- Morpholine, 4-((4-methylphenyl)sulfonyl)-
- Morpholine, 4-((4-methylphenyl)sulphonyl)-
- BRN 0210845
- 4-((4-Methylphenyl)sulfonyl)morpholine
- 4-[(4-Methylbenzene)sulfonyl]morpholine
- DTXSID10212793
- Oprea1_144727
- UNII-PYW39YE2V4
- NCGC00181906-01
- NS00035427
- 4-(p-Tolylsulphonyl)morpholine
- Morpholine, 4-(p-tolylsulfonyl)-
- 4-[(4-METHYLPHENYL)SULPHONYL]MORPHOLINE
- PYW39YE2V4
- NSC-12118
- SCHEMBL171151
- AI3-30824
- AKOS001586388
- Z45515795
- NSC 12118
-
- MDL: MFCD00196072
- インチ: InChI=1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3
- InChIKey: NBTTYMBZXDHFCP-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
計算された属性
- せいみつぶんしりょう: 241.07700
- どういたいしつりょう: 241.07726451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- PSA: 54.99000
- LogP: 2.03460
4-Tosylmorpholine セキュリティ情報
4-Tosylmorpholine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Tosylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM279907-1g |
4-tosylmorpholine |
6339-26-0 | 95% | 1g |
$156 | 2023-01-09 | |
TRC | T667503-50mg |
4-Tosylmorpholine |
6339-26-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106723-1g |
4-(4-Methylphenyl)sulfonylmorpholine |
6339-26-0 | 95+% | 1g |
¥1723 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106723-5g |
4-(4-Methylphenyl)sulfonylmorpholine |
6339-26-0 | 95+% | 5g |
¥4810 | 2023-04-13 | |
abcr | AB462474-1g |
4-Tosylmorpholine; . |
6339-26-0 | 1g |
€168.40 | 2025-02-19 | ||
abcr | AB462474-5g |
4-Tosylmorpholine; . |
6339-26-0 | 5g |
€470.70 | 2025-02-19 | ||
Aaron | AR00ELX9-100mg |
4-[(4-methylphenyl)sulphonyl]morpholine |
6339-26-0 | 95% | 100mg |
$46.00 | 2023-12-13 | |
Aaron | AR00ELX9-500mg |
4-[(4-methylphenyl)sulphonyl]morpholine |
6339-26-0 | 95% | 500mg |
$110.00 | 2023-12-13 | |
1PlusChem | 1P00ELOX-100mg |
4-[(4-methylphenyl)sulphonyl]morpholine |
6339-26-0 | 95% | 100mg |
$36.00 | 2024-04-22 | |
A2B Chem LLC | AG80497-1g |
4-[(4-Methylbenzene)sulfonyl]morpholine |
6339-26-0 | 95% | 1g |
$131.00 | 2024-04-19 |
4-Tosylmorpholine 関連文献
-
Shuyao Zhang,Chuan Shan,Shuai Zhang,Luye Yuan,Jianwu Wang,Chen-Ho Tung,Ling-Bao Xing,Zhenghu Xu Org. Biomol. Chem. 2016 14 10973
-
Ke Wen,Zhengxing Wu,Buyun Chen,Jianzhong Chen,Wanbin Zhang Org. Biomol. Chem. 2018 16 5618
-
Jing Ji,Zhengyi Liu,Ping Liu,Peipei Sun Org. Biomol. Chem. 2016 14 7018
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4. C5-Morpholinomethylation of N1-sulfonylcytosines by a one-pot microwave assisted Mannich reactionJosipa Mati?,Irena Nekola,Aleksandar Vi?njevac,Renata Kobeti?,Irena Martin-Kleiner,Marijeta Kralj,Biserka ?ini? Org. Biomol. Chem. 2018 16 2678
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Vishal Srivastava,Praveen P. Singh RSC Adv. 2017 7 31377
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Sirilata Yotphan,Ladawan Sumunnee,Danupat Beukeaw,Chonchanok Buathongjan,Vichai Reutrakul Org. Biomol. Chem. 2016 14 590
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Shuang Yang,Yuhang Chen,Zidan Yuan,Feiyu Bu,Cheng Jiang,Zhenhua Ding Org. Biomol. Chem. 2020 18 9873
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Krishnananda Samanta,Gautam Panda Org. Biomol. Chem. 2011 9 7365
-
Yan Cao,Shahrzad Abdolmohammadi,Roya Ahmadi,Alibek Issakhov,Abdol Ghaffar Ebadi,Esmail Vessally RSC Adv. 2021 11 32394
4-Tosylmorpholineに関する追加情報
4-Tosylmorpholine: A Comprehensive Overview
The compound with CAS No. 6339-26-0, commonly referred to as 4-Tosylmorpholine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is a derivative of morpholine, a heterocyclic amine, and the tosyl group, which is a sulfonate ester derived from toluene sulfonyl chloride. The combination of these two groups creates a versatile molecule with unique chemical properties and applications.
4-Tosylmorpholine has been extensively studied for its role in various chemical reactions, particularly in the realm of nucleophilic substitution reactions. The tosyl group acts as a leaving group, making the compound highly reactive under specific conditions. This property has made it a valuable reagent in organic synthesis, especially in the construction of complex molecules and intermediates for drug discovery.
Recent advancements in synthetic chemistry have highlighted the importance of 4-Tosylmorpholine in the development of bioactive compounds. Researchers have utilized this compound to synthesize novel heterocycles with potential pharmacological activities. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Organic Letters have demonstrated its utility in creating scaffolds for anti-cancer and anti-inflammatory agents.
The structure of 4-Tosylmorpholine consists of a six-membered morpholine ring with a tosyl group attached at the 4-position. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and selectivity in various reactions. The morpholine ring itself is known for its stability and ability to act as a base or nucleophile depending on the reaction conditions.
In terms of synthesis, 4-Tosylmorpholine can be prepared through several methods, including nucleophilic substitution reactions involving morpholine derivatives and tosylating agents. One common approach involves reacting morpholine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields high purity product suitable for further applications.
The applications of 4-Tosylmorpholine extend beyond organic synthesis. It has been employed as an intermediate in the preparation of advanced materials, including polymers and surfactants. Its ability to undergo various transformations makes it a valuable building block in material science research.
In addition to its chemical applications, 4-Tosylmorpholine has garnered attention for its potential biological activities. Preclinical studies have indicated that derivatives of this compound may exhibit anti-microbial and anti-oxidant properties, opening avenues for its use in therapeutic development.
The growing interest in green chemistry has also influenced the synthesis and application of 4-Tosylmorpholine. Researchers are exploring more sustainable methods for its production, including catalytic processes and solvent-free reactions, to minimize environmental impact while maintaining efficiency.
In conclusion, CAS No. 6339-26-0 (4-Tosylmorpholine) stands out as a pivotal compound in modern organic chemistry. Its unique properties, versatile applications, and ongoing research into new synthetic pathways underscore its importance in both academic and industrial settings. As advancements continue, this compound is expected to play an even greater role in shaping future innovations across multiple disciplines.
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